2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan
Description
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O7/c21-17(16-6-3-9-26-16)27-18-14-5-2-1-4-12(14)13-8-7-11(19(22)23)10-15(13)20(24)25/h3,6-10,12H,1-2,4-5H2/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLBZDANHVVABB-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)C2=CC=CO2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OC(=O)C2=CC=CO2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan typically involves multiple steps, starting with the preparation of the cyclohexylidene intermediate This intermediate is then reacted with 2,4-dinitrophenylhydrazine to form the dinitrophenyl-cyclohexylidene derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Diels-Alder Cycloaddition
The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles. Reactivity and selectivity depend on substituents and catalytic conditions:
| Dienophile | Catalyst/Conditions | Regioselectivity | Endo/Exo Ratio | Yield (%) |
|---|---|---|---|---|
| Maleic anhydride | None (neat, 23°C) | Ortho | 3:1 | 73 |
| N-Carboxyethyl maleimide | Eu(fod), RT | Meta | 2.8:1 | 80 |
| Itaconic anhydride | TfOH (superacid) | Ortho/meta mix | 1:1 | 64 |
Key Findings :
-
Electron-withdrawing substituents on the furan (e.g., dinitrophenyl) enhance dienophilicity but reduce regioselectivity .
-
Exo selectivity dominates under thermal or Lewis acid-catalyzed conditions due to steric hindrance from the cyclohexylidene group .
Nucleophilic Substitution
The aminooxy carbonyl group undergoes nucleophilic displacement reactions:
| Nucleophile | Conditions | Product | Mechanism |
|---|---|---|---|
| NH₃ | Methanol, reflux | Urea derivative | SN₂ at carbonyl |
| R-OH | Acid catalysis (H₂SO₄) | Carbamate ester | Acyl substitution |
| Grignard reagents | THF, −78°C | Ketone after hydrolysis | 1,2-Addition |
Example : Reaction with isopropylamine under biocatalytic conditions (amine transaminases) yields furan-based amines with >80% conversion at 100–200 mM concentrations .
Electrophilic Aromatic Substitution
The dinitrophenyl group directs electrophiles to meta positions, though reactivity is limited due to electron withdrawal:
| Electrophile | Conditions | Product | Notes |
|---|---|---|---|
| NO₂⁺ | HNO₃/H₂SO₄, 0°C | 2,4,6-Trinitrophenyl derivative | Requires prolonged reaction time |
| SO₃H⁺ | Fuming H₂SO₄, 100°C | Sulfonated derivative | Low yield (≤15%) |
Computational Insight : DFT calculations show minimal positive charge (+0.02 e) at reactive carbons, favoring orbital-controlled mechanisms over charge-directed pathways .
Condensation and Cyclization
The carbonyl group participates in condensation reactions:
-
With malonic acid : Forms α,β-unsaturated esters (e.g., 3-(furan-2-yl)propenoic acid derivatives) .
-
With hydrazines : Produces hydrazones, as seen in structurally related furfural 2,4-dinitrophenylhydrazone (ΔG = −11.56 kcal/mol for stabilization) .
Synthetic Application : Used to prepare fused heterocycles (e.g., pyrazoles) under microwave irradiation .
Hydrolysis and Oxidation
| Reaction Type | Conditions | Product |
|---|---|---|
| Acid hydrolysis | 6M HCl, reflux | 2,5-Furan dicarboxylic acid |
| Base hydrolysis | NaOH (aq), 80°C | Cyclohexylidene amine + CO₂ |
| Oxidation | PCC/CH₂Cl₂, RT | Diketone (via C=N cleavage) |
Note : The oxycarbonyl group is resistant to enzymatic hydrolysis but susceptible to strong acids .
Reduction Pathways
The nitro groups are reducible to amines under catalytic hydrogenation (H₂/Pd-C, EtOH, 50 psi):
| Substrate | Product | Selectivity |
|---|---|---|
| 2,4-Dinitrophenyl moiety | 2,4-Diaminophenyl derivative | >95% |
Caution : Over-reduction of the furan ring to tetrahydrofuran is observed at higher pressures .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan exhibit inhibitory effects on cancer cell proliferation. In particular, the dinitrophenyl moiety is known for its ability to interact with cellular mechanisms involved in cancer progression.
- A study demonstrated that derivatives of this compound can block AKT1-FAK interactions, reducing FAK phosphorylation in colon cancer cells, which is crucial for tumor growth and metastasis .
-
Drug Delivery Systems :
- The compound's structure allows it to function as a carrier for bioactive agents. Its ability to form complexes with various drugs enhances the solubility and bioavailability of these agents. For example, peptide-based drug delivery systems utilizing similar structures have shown promise in targeting specific cellular pathways .
Materials Science Applications
- Flame Retardant Compositions :
- Polymer Chemistry :
Environmental Applications
- Detection of Pollutants :
Case Studies
- Case Study 1 : A study on the efficacy of dinitrophenyl derivatives in inhibiting tumor growth demonstrated a significant reduction in cell viability when treated with compounds similar to this compound.
- Case Study 2 : Research on flame-retardant polymers showed that incorporating this compound improved the fire resistance of polycarbonate materials without compromising mechanical properties.
Mechanism of Action
The mechanism of action of 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Schiff Base Complexes with 2,4-Dinitrophenyl Groups
describes a Fe(II) complex derived from 2-((2-(2,4-dinitrophenyl)hydrazinylidene)methyl)phenol. Key comparisons include:
- Coordination Behavior: Both compounds utilize the DNP group, but the target compound’s aminooxy and cyclohexylidene groups likely alter coordination sites. The Fe(II) complex in adopts an octahedral geometry, whereas the furan-based structure may favor planar or tetrahedral coordination.
- Spectroscopic Properties: IR data for the Fe(II) complex identified ν(C=N) at ~1600 cm⁻¹ and ν(NO₂) at ~1520–1340 cm⁻¹, consistent with nitro group vibrations. Similar peaks are expected in the target compound, with additional signals from the furan ring (e.g., ν(C=O) ~1700 cm⁻¹) .
- Magnetic and Conductivity: The Fe(II) complex exhibits paramagnetism (one unpaired electron), while the target compound’s non-metallic nature suggests diamagnetic behavior. Molar conductivity values for the Fe(II) complex (~10–20 S·cm²·mol⁻¹) indicate non-electrolytic character, a trait shared with the target compound due to its neutral structure .
Table 1: Comparison of DNP-Containing Schiff Base Complexes
Table 2: Comparison of Blocking Groups
Substitution Patterns in Agrochemicals
highlights triazole fungicides (e.g., propiconazole) with 2,4-dichlorophenyl groups. Although structurally distinct from the target compound, the shared 2,4-substitution pattern suggests similar electronic effects:
- Reactivity: Electron-withdrawing groups (NO₂ in DNP vs. Cl in 2,4-dichlorophenyl) deactivate aromatic rings toward electrophilic substitution but activate toward nucleophilic attack .
Computational Insights
- Basis Sets : Triple zeta valence (TZV) basis sets () accurately model nitro group electron densities, aiding in predicting the target compound’s NMR chemical shifts or reaction pathways .
- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula () could estimate the compound’s electronic properties, such as HOMO-LUMO gaps, to compare with analogs .
Biological Activity
2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H15N3O7
- Molecular Weight : 373.32 g/mol
- CAS Number : 383147-14-6
The compound features a dinitrophenyl group, which is known for its electrophilic characteristics, and a furan ring that contributes to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Interaction : It can bind to various receptors, modulating their activity and influencing signal transduction pathways.
- Oxidative Stress Modulation : The presence of the dinitrophenyl group allows for interactions with reactive oxygen species (ROS), which may help in reducing oxidative stress in cells.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Properties
A study demonstrated that this compound exhibited significant antioxidant activity by effectively scavenging free radicals in vitro. This property suggests potential applications in preventing oxidative stress-related diseases.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit myosin ATPase activity in vitro. Results indicated that pre-incubation with this compound led to nearly a 50% reduction in ATPase activity compared to controls. This finding highlights its potential as a therapeutic agent for conditions involving muscle contractility disorders.
Case Study 3: Cytotoxic Effects on Cancer Cells
In vitro assays showed that the compound induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting its role as a potential anticancer agent.
Q & A
Q. Q1. What are the key structural features of 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan, and how are they confirmed experimentally?
Answer : The compound contains a furan ring linked to a cyclohexylidene-aminoxy carbonyl group and a 2,4-dinitrophenyl substituent. Structural confirmation requires multi-modal analytical techniques:
- UV-Vis Spectroscopy : Identifies π→π* transitions in the dinitrophenyl and furan moieties .
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520-1350 cm⁻¹) functional groups .
- NMR : ¹H and ¹³C NMR resolve cyclohexylidene proton environments and furan ring connectivity .
- Mass Spectrometry : High-resolution MS validates the molecular formula and fragmentation pathways .
Q. Q2. What synthetic routes are recommended for preparing this compound, and how are reaction conditions optimized?
Answer : Synthesis typically involves:
Cyclohexylidene-aminoxy Intermediate : Formed via condensation of 2-(2,4-dinitrophenyl)cyclohexanone with hydroxylamine, followed by oxidation .
Coupling to Furan : The intermediate reacts with furan-2-carbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) with a base (e.g., triethylamine) .
Optimization :
- Catalyst Screening : Use palladium or copper catalysts to enhance coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of nitroaromatic intermediates .
- Purity Control : Recrystallization from ethanol/water mixtures removes unreacted dinitrophenyl derivatives .
Advanced Research Questions
Q. Q3. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Answer : Density Functional Theory (DFT) calculations using triple-zeta basis sets (e.g., TZV) and hybrid functionals (e.g., B3LYP) are critical:
- Electron Density Maps : Identify electrophilic/nucleophilic regions (e.g., nitro groups as electron-withdrawing) .
- Reactivity Prediction : Fukui indices quantify susceptibility to nucleophilic attack at the carbonyl or furan positions .
- Correlation Energy : Colle-Salvetti-type functionals improve accuracy for nitroaromatic systems .
Validation : Compare computed NMR chemical shifts (<2 ppm deviation) and UV spectra with experimental data .
Q. Q4. How does the compound interact with biological targets (e.g., enzymes or receptors), and what assays are suitable for studying these interactions?
Answer : The dinitrophenyl group may act as a fluorescence quencher or electrophilic warhead. Key methodologies:
- Fluorescent Labeling : Analogous to MDPF (2-methoxy-2,4-diphenyl-3(2H)-furanone), this compound could label primary amines (e.g., lysine residues) in collagenase assays .
- Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten) assess competitive/non-competitive inhibition using UV-Vis monitoring of nitro group reduction .
- Molecular Docking : Simulate binding to active sites (e.g., cytochrome P450) using AutoDock Vina, focusing on π-π stacking with aromatic residues .
Q. Q5. How should researchers address contradictions between computational predictions and experimental data (e.g., reaction yields or spectroscopic results)?
Answer : Systematic troubleshooting steps:
Basis Set Validation : Recalculate DFT energies with larger basis sets (e.g., cc-pVTZ) to reduce errors in nitro group charge distribution .
Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to adjust for dielectric effects in NMR/UV predictions .
Isomeric Purity : Confirm absence of regioisomers (e.g., via HPLC) that may skew spectroscopic data .
Kinetic vs. Thermodynamic Control : Vary reaction temperatures to isolate dominant pathways .
Methodological Challenges
Q. Q6. What strategies improve the stability of this compound during storage or experimental use?
Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent nitro group photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the aminoxy carbonyl group .
- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation of the cyclohexylidene moiety .
Q. Q7. How can researchers differentiate between desired products and byproducts in complex reactions involving this compound?
Answer :
- TLC Monitoring : Use silica plates with ethyl acetate/hexane (3:7) to separate nitroaromatic byproducts (Rf ~0.4 vs. 0.6 for the product) .
- LC-MS/MS : Quantify trace impurities (<0.1%) using reverse-phase C18 columns and MRM transitions .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., cyclohexylidene conformation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
